Cas no 2648932-07-2 ((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid)

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a chiral (2S)-configuration, a methoxypropanoic acid moiety, and a 3-methylpentanamido backbone, offering steric and electronic modulation for peptide design. The Fmoc group ensures orthogonal protection compatibility in solid-phase synthesis, facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained or modified residues into peptide sequences, enhancing stability or bioactivity. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in medicinal chemistry and biochemical research, where precise structural control is critical.
(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid structure
2648932-07-2 structure
Product Name:(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid
CAS No:2648932-07-2
MF:C25H30N2O6
MW:454.515507221222
CID:6191387
PubChem ID:165570336
Update Time:2025-08-05

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid
    • (2S)-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-methoxypropanoic acid
    • 2648932-07-2
    • EN300-1571728
    • Inchi: 1S/C25H30N2O6/c1-16(13-23(28)27-22(15-32-2)24(29)30)11-12-26-25(31)33-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t16?,22-/m0/s1
    • InChI Key: IXNDMDRESFRDHH-XLDIYJRPSA-N
    • SMILES: O(C(NCCC(C)CC(N[C@H](C(=O)O)COC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 114Ų

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid Pricemore >>

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(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid Related Literature

Additional information on (2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid

Introduction to (2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic Acid (CAS No. 2648932-07-2)

(2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3-methoxypropanoic acid, CAS No. 2648932-07-2) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the quest for novel therapeutic agents.

The molecular structure of this compound is intricate, featuring a complex arrangement of functional groups that contribute to its unique chemical and biological properties. At the core of its structure lies a chiral center, specifically the (2S) configuration, which is critical for its pharmacological activity. The presence of a fluoren-9-yl methoxycarbonyl group adds a layer of complexity, enhancing its potential interactions with biological targets.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with various diseases. The compound (CAS No. 2648932-07-2) has shown potential in preclinical studies as a modulator of key enzymatic pathways. Its ability to interact with specific proteins and enzymes has led researchers to explore its therapeutic applications in areas such as inflammation, neurodegeneration, and metabolic disorders.

One of the most intriguing aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may be able to engage with the same biological targets as these established compounds, potentially offering new therapeutic options or alternatives. The fluoren-9-yl methoxycarbonyl moiety, in particular, has been identified as a key pharmacophore in several drug candidates, contributing to their efficacy and selectivity.

The synthesis of (CAS No. 2648932-07-2) presents significant challenges due to its complex structure. However, advancements in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of chiral auxiliaries and asymmetric catalysis has been crucial in achieving the desired stereochemical configuration at the chiral center.

Recent studies have highlighted the importance of understanding the conformational dynamics of such complex molecules. The flexibility provided by the amide and ester groups in (CAS No. 2648932-07-2) allows it to adopt multiple conformations, which can influence its binding affinity and pharmacological activity. Computational modeling techniques have been employed to predict these conformations and their potential interactions with biological targets.

The pharmacological profile of (CAS No. 2648932-07-2) has been extensively evaluated in vitro using various cell-based assays. These studies have revealed its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, preliminary data suggest that it may inhibit the activity of an enzyme implicated in inflammation, thereby reducing pro-inflammatory cytokine production.

In vivo studies have further supported these findings by demonstrating measurable effects on disease models relevant to inflammation and neurodegeneration. The compound's ability to cross the blood-brain barrier has also been noted, opening up possibilities for treating central nervous system disorders.

The development of novel drug candidates often involves optimizing their pharmacokinetic properties to ensure efficacy and safety. Metabolic stability studies have been conducted on (CAS No. 2648932-07-2) to assess its degradation pathways and identify potential liabilities. These studies have provided valuable insights into how the molecule is processed by the body, which is essential for designing effective formulations.

The potential applications of (CAS No. 2648932-07-2) extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for research purposes, particularly in understanding enzyme mechanisms and developing new synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its full potential.

The regulatory landscape for new drug candidates is stringent but well-defined, ensuring that only safe and effective therapies reach patients. The journey from discovery to market approval involves rigorous testing and evaluation by regulatory agencies such as the FDA and EMA. (CAS No. 2648932-07-2) is currently undergoing preclinical testing with the aim of submitting an Investigational New Drug (IND) application in the near future.

The impact of this compound on future drug development cannot be overstated. Its innovative structure and promising biological activity position it as a candidate for treating multiple diseases with significant unmet medical needs. As research continues, we can expect further insights into its mechanisms of action and potential therapeutic applications.

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